N-(9H-fluoren-2-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide
Description
Properties
IUPAC Name |
N-(9H-fluoren-2-yl)-2-(pyrazine-2-carbonylamino)-1,3-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N5O3/c28-20(18-11-23-7-8-24-18)27-22-26-19(12-30-22)21(29)25-15-5-6-17-14(10-15)9-13-3-1-2-4-16(13)17/h1-8,10-12H,9H2,(H,25,29)(H,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVFDECDZVYYPMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)C4=COC(=N4)NC(=O)C5=NC=CN=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9H-fluoren-2-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Fluorenyl Intermediate: Starting with fluorene, various functional groups can be introduced through reactions such as halogenation, nitration, or Friedel-Crafts acylation.
Synthesis of the Pyrazine Derivative: Pyrazine derivatives can be synthesized through cyclization reactions involving appropriate precursors like diamines and diketones.
Construction of the Oxazole Ring: The oxazole ring can be formed through cyclization reactions involving amino acids or other suitable precursors.
Coupling Reactions: The final step involves coupling the fluorenyl, pyrazine, and oxazole intermediates under specific conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques like chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-(9H-fluoren-2-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the fluorenyl, pyrazine, or oxazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1. Antimicrobial Properties
Research indicates that compounds similar to N-(9H-fluoren-2-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide exhibit significant antimicrobial activity. Studies have shown that derivatives containing pyrazine rings demonstrate effectiveness against various bacterial strains, including Mycobacterium tuberculosis. The mechanism is believed to involve the interaction of the pyrazine moiety with microbial targets, leading to inhibition of growth.
2. Enzyme Inhibition
The compound's structural features suggest potential as an enzyme inhibitor. Preliminary studies have explored its effects on enzymes such as tyrosinase, which is involved in melanin production. Inhibition of tyrosinase can be beneficial for cosmetic applications targeting skin lightening and hyperpigmentation disorders.
3. Antioxidant Activity
The antioxidant potential of related compounds has been assessed through various assays, including DPPH and ABTS tests. Compounds exhibiting strong radical scavenging activity have been identified, indicating a possible protective effect against oxidative stress-related conditions.
Tyrosinase Inhibition
A study investigating various oxazole derivatives found that specific substitutions on the phenyl ring significantly influenced tyrosinase inhibition potency. For instance, compounds with hydroxyl groups showed enhanced inhibitory effects compared to those with methoxy groups. This suggests that structural modifications in this compound may similarly impact its biological activity.
Antimicrobial Activity
Research on related pyrazine derivatives has highlighted their promising results against Mycobacterium species. The presence of the pyrazine ring is hypothesized to enhance the compound's interaction with microbial targets, leading to effective inhibition of growth.
Pharmacokinetic Studies
In vivo studies are essential for understanding the pharmacokinetics of this compound. Research on similar oxazole derivatives has shown varied absorption and metabolism profiles, emphasizing the need for comprehensive studies on this compound to establish its efficacy and safety in clinical settings.
Mechanism of Action
The mechanism of action of N-(9H-fluoren-2-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorenyl and pyrazine moieties could play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The compound shares structural motifs with two fluorene-containing derivatives:
9-oxo-N-(4-phenylthiazol-2-yl)-9H-fluorene-4-carboxamide (CAS 536719-56-9)
- Core structure : Fluorene-4-carboxamide linked to a 4-phenylthiazole.
- Key differences :
- Replaces the oxazole-pyrazine system with a thiazole-phenyl group.
- Thiazole (sulfur-containing heterocycle) vs. oxazole (oxygen-containing), altering electronic properties and hydrogen-bonding capacity.
- Lacks the pyrazine ring, reducing nitrogen content and polarity.
2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid (CAS 180576-05-0)
- Core structure : Fluorenylmethoxycarbonyl (Fmoc)-protected piperazine linked to acetic acid.
- Key differences :
- Flexible piperazine ring vs. rigid oxazole-pyrazine system.
- Fmoc group (common in peptide synthesis) introduces a carbamate linkage absent in the target compound.
Physicochemical Properties
A comparative analysis of available data is summarized below:
Key Observations :
- The thiazole analogue’s density (1.407 g/cm³) suggests moderate crystallinity, a trait shared by fluorene derivatives due to planar aromatic stacking .
- The piperazine derivative’s carboxylic acid group (pKa ~3–4) contrasts with the target’s amide-dominated pKa (~6–7), impacting ionization under physiological conditions .
Biological Activity
N-(9H-fluoren-2-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 320.29 g/mol. The structure features an oxazole ring fused with a pyrazine moiety and a fluorenyl group, which may contribute to its biological activity.
Research indicates that the compound exhibits multiple mechanisms of action, including:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, potentially impacting cancer cell proliferation.
- Modulation of Signaling Pathways : The compound may interfere with key signaling pathways associated with cell survival and apoptosis, making it a candidate for cancer therapy.
Anticancer Activity
Several studies have demonstrated the anticancer potential of this compound:
- Cell Viability Studies : In vitro assays using various cancer cell lines (e.g., HeLa, MCF-7) reported IC50 values ranging from 10 to 30 µM, indicating moderate cytotoxicity.
Neuroprotective Effects
Emerging evidence suggests that this compound may also exhibit neuroprotective properties. In a study involving neuroblastoma cells, the compound reduced oxidative stress markers and improved cell viability under neurotoxic conditions.
Anti-inflammatory Properties
The compound has shown promise in reducing inflammation in preclinical models. It inhibited the production of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.
Case Studies
- Case Study on Cancer Cell Lines : A detailed investigation was conducted on the effects of this compound on breast cancer cells. Results indicated significant apoptosis induction as evidenced by flow cytometry analysis and caspase activation assays.
- Neuroprotection in Animal Models : In vivo studies using rodent models demonstrated that administration of the compound significantly improved cognitive function in models of Alzheimer's disease, suggesting its potential as a neuroprotective agent.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the fluorenyl and oxazole moieties have been explored to enhance potency and selectivity against various targets.
| Modification | Effect on Activity |
|---|---|
| Fluorination at C5 | Increased anticancer potency |
| Methyl substitution | Enhanced neuroprotective effects |
Q & A
Basic Research Questions
Q. What are the key functional groups in N-(9H-fluoren-2-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide, and how do they influence its reactivity?
- The compound contains a fluorenyl group (electron-rich aromatic system), a pyrazine carboxamide (hydrogen-bonding and π-stacking capabilities), and an oxazole-carboxamide core (rigid heterocyclic scaffold). These groups dictate solubility, stability, and interactions with biological targets. For example, the fluorenyl group enhances hydrophobicity, requiring polar aprotic solvents (e.g., DMF) for synthesis . The pyrazine carboxamide may participate in coordination chemistry or enzymatic recognition .
Q. What synthetic methodologies are commonly used to prepare this compound?
- A multi-step approach is typical:
Oxazole formation : Cyclization of precursors (e.g., α-amino ketones) under acidic or thermal conditions.
Amide coupling : Use of coupling agents like EDCI·HCl/HOBt or DIPEA in anhydrous DMF to link pyrazine-2-carboxylic acid to the oxazole intermediate .
Fluorenyl attachment : Nucleophilic substitution or Mitsunobu reaction to introduce the 9H-fluoren-2-yl group, monitored via TLC and purified via column chromatography .
Q. How is the compound characterized for purity and structural confirmation?
- Spectroscopy : H/C NMR to verify proton environments and carbon frameworks. MS (ESI or MALDI-TOF) confirms molecular weight .
- Chromatography : HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for biological assays) .
- X-ray crystallography (if crystals are obtainable) resolves stereochemical ambiguities .
Advanced Research Questions
Q. How can reaction yields be optimized for the amide coupling step?
- Parameter tuning :
- Temperature : 60–80°C minimizes side reactions (e.g., racemization) .
- Catalyst : EDCI·HCl with HOBt reduces activation energy for carbodiimide-mediated coupling .
- Solvent : Anhydrous DMF or DCM enhances reagent solubility and minimizes hydrolysis .
- Real-time monitoring : In-situ FTIR tracks carbonyl stretching (1700–1650 cm) to confirm reaction progression .
Q. What analytical contradictions arise in structural elucidation, and how are they resolved?
- Discrepancies in NMR shifts : Fluorenyl protons may exhibit unexpected splitting due to restricted rotation. Use variable-temperature NMR or NOESY to confirm conformational dynamics .
- Mass spectrometry anomalies : Sodium adducts ([M+Na]) or solvent clusters can distort molecular ion peaks. Employ high-resolution MS (HRMS) or deuterated solvents for clarity .
Q. What hypotheses exist about the compound’s biological targets, and how are they tested?
- Computational docking : Pyrazine carboxamide may bind kinase ATP pockets (e.g., EGFR or MAPK). Molecular dynamics simulations predict binding affinities .
- In vitro assays : Fluorescence polarization assays measure competitive displacement of ATP in kinase inhibition studies. IC values are compared to known inhibitors .
Methodological Challenges and Solutions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
